(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine
CAS No.:
Cat. No.: VC18121630
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN |
|---|---|
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | [2-(3-fluoro-2-methylphenyl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C11H14FN/c1-7-9(3-2-4-11(7)12)10-5-8(10)6-13/h2-4,8,10H,5-6,13H2,1H3 |
| Standard InChI Key | OCDCOLFENCXMLB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1F)C2CC2CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
| Property | Value |
|---|---|
| Molecular Formula | C11H14FN |
| Molecular Weight | 179.23 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine |
Electronic and Steric Effects
The fluorine atom’s electronegativity withdraws electron density from the phenyl ring via inductive effects, enhancing the compound’s affinity for hydrophobic binding pockets in biological targets. Concurrently, the methyl group at the 2-position introduces steric hindrance, potentially reducing off-target interactions with non-cognate receptors.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine typically involves multi-step protocols:
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Cyclopropanation: A [2+1] cycloaddition reaction forms the cyclopropane ring, often using dihalocarbenes or transition-metal catalysts.
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Aromatic Substitution: Introduction of the fluorine and methyl groups via electrophilic aromatic substitution or cross-coupling reactions.
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Amine Functionalization: Reductive amination or Gabriel synthesis to install the methanamine group.
Key Reactions
The compound participates in reactions characteristic of cyclopropanes and primary amines:
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Ring-Opening Reactions: Under acidic conditions, the cyclopropane ring may undergo cleavage to form alkenes or carbocations.
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Amine Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.
Biological Activity and Mechanism of Action
Serotonin Receptor Modulation
(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine exhibits agonist activity at the 5-HT2C receptor, a G protein-coupled receptor (GPCR) involved in mood regulation and appetite control. The compound’s rigid cyclopropane ring aligns the amine and aromatic groups in a spatial arrangement complementary to the receptor’s binding site.
Table 2: Comparative Receptor Affinity of Cyclopropylmethylamine Derivatives
| Compound | 5-HT2C EC50 (nM) | Selectivity (5-HT2C/5-HT2A) |
|---|---|---|
| (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine | 4.7 | 12 |
| Non-fluorinated analog | 8.2 | 3 |
Neuropharmacological Implications
Challenges and Future Directions
Pharmacokinetic Optimization
While the fluorine atom improves metabolic stability, the compound’s low molecular weight may limit blood-brain barrier penetration. Structural modifications, such as prodrug formulations or lipophilic substituents, could enhance bioavailability.
Toxicological Profiling
Comprehensive safety assessments are needed to evaluate hepatotoxicity and cardiotoxicity risks associated with chronic use. In vitro assays indicate moderate cytochrome P450 inhibition, warranting drug-drug interaction studies.
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